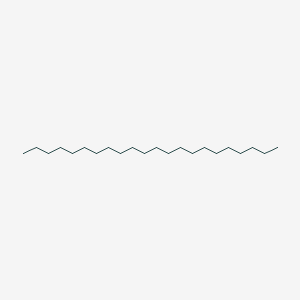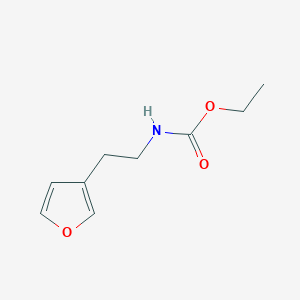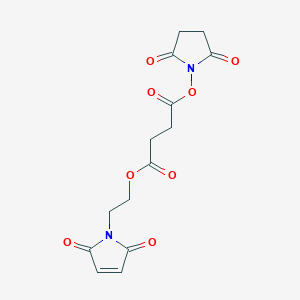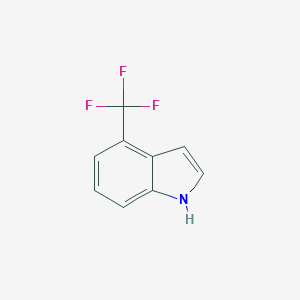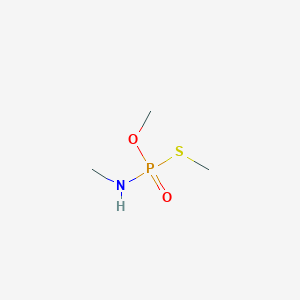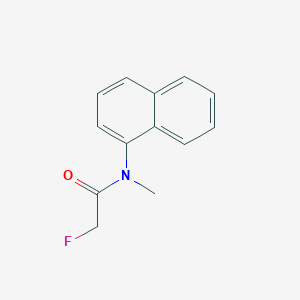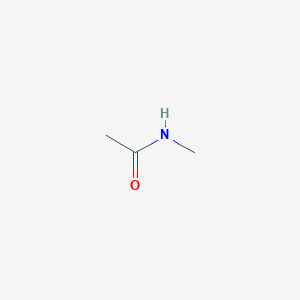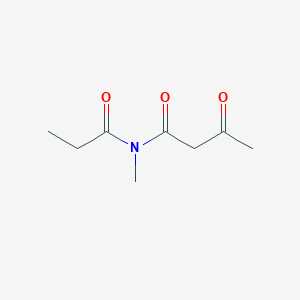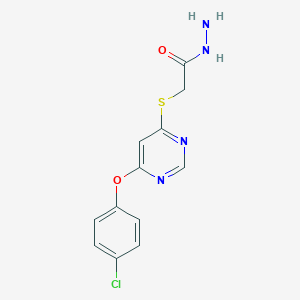
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide, commonly known as CPIT-hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIT-hydrazide is a hydrazide derivative of pyrimidine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CPIT-hydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis pathway.
Biochemical and Physiological Effects:
CPIT-hydrazide has been shown to have biochemical and physiological effects. Studies have suggested that it can induce apoptosis, inhibit cell cycle progression, and decrease the expression of proteins involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to reduce the growth of M. tuberculosis and inhibit the formation of biofilms.
Vorteile Und Einschränkungen Für Laborexperimente
CPIT-hydrazide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to its use. CPIT-hydrazide is unstable in acidic and basic solutions and requires careful handling. It is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the research on CPIT-hydrazide. One direction is to investigate its potential as a therapeutic agent for cancer, tuberculosis, and fungal infections. Another direction is to explore its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper. Further studies are also needed to fully understand the mechanism of action of CPIT-hydrazide and its biochemical and physiological effects.
In conclusion, CPIT-hydrazide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPIT-hydrazide in various fields.
Synthesemethoden
CPIT-hydrazide can be synthesized using various methods, including the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine monohydrate in the presence of ethanol. The synthesis of CPIT-hydrazide has also been achieved using microwave irradiation.
Wissenschaftliche Forschungsanwendungen
CPIT-hydrazide has shown potential in various scientific research applications. It has been studied for its anticancer, antitubercular, and antifungal activities. CPIT-hydrazide has also been investigated for its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper.
Eigenschaften
CAS-Nummer |
137927-75-4 |
|---|---|
Produktname |
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide |
Molekularformel |
C12H11ClN4O2S |
Molekulargewicht |
310.76 g/mol |
IUPAC-Name |
2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C12H11ClN4O2S/c13-8-1-3-9(4-2-8)19-11-5-12(16-7-15-11)20-6-10(18)17-14/h1-5,7H,6,14H2,(H,17,18) |
InChI-Schlüssel |
WRMHKXIWDZVDJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
Andere CAS-Nummern |
137927-75-4 |
Synonyme |
((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



